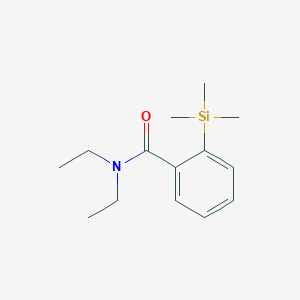

n,n-Diethyl-2-(trimethylsilyl)benzamide

Description

Structure

3D Structure

Properties

CAS No. |

62924-92-9 |

|---|---|

Molecular Formula |

C14H23NOSi |

Molecular Weight |

249.42 g/mol |

IUPAC Name |

N,N-diethyl-2-trimethylsilylbenzamide |

InChI |

InChI=1S/C14H23NOSi/c1-6-15(7-2)14(16)12-10-8-9-11-13(12)17(3,4)5/h8-11H,6-7H2,1-5H3 |

InChI Key |

OCENVWQKZZZSQZ-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C(=O)C1=CC=CC=C1[Si](C)(C)C |

Origin of Product |

United States |

Synthetic Pathways and Methodologies for N,n Diethyl 2 Trimethylsilyl Benzamide

Directed ortho Metalation (DoM) as a Primary Synthetic Approach

Directed ortho metalation (DoM) stands out as a powerful strategy for the functionalization of aromatic rings in a highly regioselective manner. wikipedia.orgbaranlab.org This method leverages the ability of a directing metalation group (DMG) to coordinate with an organolithium base, facilitating deprotonation at the adjacent ortho position. wikipedia.orguwindsor.ca The resulting aryllithium intermediate can then be trapped by a variety of electrophiles, allowing for the precise installation of a wide range of substituents. wikipedia.org

The N,N-Diethylamide Moiety as a Potent Directing Metalation Group (DMG)

The N,N-diethylamide group is recognized as one of the most powerful directing metalation groups in organic synthesis. nih.gov Its efficacy stems from the Lewis basic oxygen atom, which can effectively coordinate to the Lewis acidic lithium cation of an alkyllithium base, such as n-butyllithium or sec-butyllithium (B1581126). baranlab.orgnih.gov This coordination, known as a complex-induced proximity effect (CIPE), brings the base into close proximity to one of the ortho protons of the aromatic ring, significantly lowering the activation energy for deprotonation at that site. baranlab.org The result is a highly favored and regioselective formation of the ortho-lithiated species. wikipedia.orguwindsor.ca The strength of the amide group as a DMG ensures that metalation occurs almost exclusively at the ortho position, overriding potential deprotonation at other sites. wikipedia.orgharvard.edu

Regioselective Ortho-Lithiation of N,N-Diethylbenzamide Precursors

The synthesis of N,N-Diethyl-2-(trimethylsilyl)benzamide typically begins with the ortho-lithiation of the precursor, N,N-diethylbenzamide. This reaction is carried out using a strong organolithium base in an aprotic solvent like tetrahydrofuran (B95107) (THF). uwindsor.cathieme-connect.com

Commonly employed bases for this transformation include sec-butyllithium (s-BuLi) and n-butyllithium (n-BuLi). uwindsor.cathieme-connect.com The reaction is often accelerated by the addition of a chelating agent, such as N,N,N',N'-tetramethylethylenediamine (TMEDA). thieme-connect.comwpmucdn.com TMEDA breaks down the aggregates of the organolithium reagent, increasing its basicity and reactivity. baranlab.orgwpmucdn.com The combination of s-BuLi and TMEDA in THF has been shown to be particularly effective for the regiospecific ortho-lithiation of N,N-diethylbenzamides. thieme-connect.com The reaction proceeds by the mechanism described above, where the N,N-diethylamide group directs the lithium base to deprotonate the adjacent ortho-C-H bond, forming the 2-lithio-N,N-diethylbenzamide intermediate. wikipedia.org

Table 1: Reagents for Ortho-Lithiation of N,N-Diethylbenzamide

| Component | Role | Common Examples |

| Substrate | Starting material | N,N-Diethylbenzamide |

| Base | Deprotonating agent | sec-Butyllithium (s-BuLi), n-Butyllithium (n-BuLi) |

| Additive | Chelating agent/accelerant | N,N,N',N'-Tetramethylethylenediamine (TMEDA) |

| Solvent | Reaction medium | Tetrahydrofuran (THF) |

Electrophilic Trapping with Trimethylsilyl (B98337) Halides (e.g., Chlorotrimethylsilane)

Once the ortho-lithiated intermediate is formed, it serves as a potent nucleophile. The synthesis of the target compound is completed by quenching this intermediate with a suitable electrophile. wikipedia.orgnih.gov For the introduction of a trimethylsilyl group, a trimethylsilyl halide is the electrophile of choice, with chlorotrimethylsilane (B32843) (Me3SiCl) being a common and effective reagent. mdpi.com

The highly reactive aryllithium species readily attacks the silicon atom of chlorotrimethylsilane, displacing the chloride ion and forming a new carbon-silicon bond. This electrophilic trapping step is typically very efficient and proceeds rapidly, even at low temperatures, to yield this compound. researchgate.net

Specific Routes to this compound Derivatives

The DoM strategy has been effectively utilized to synthesize not only the parent compound but also more complex derivatives. For instance, a one-pot sequence starting from N,N-diethylbenzamide can yield disilylated derivatives. acs.org This methodology highlights the robustness of the ortho-lithiation and electrophilic quench sequence. By carefully controlling the stoichiometry of the base and the electrophile, chemists can achieve multiple functionalizations on the aromatic ring, building molecular complexity in a controlled manner. These silylated benzamides serve as versatile intermediates in the synthesis of various natural products, such as peri-methyl-substituted anthraquinones. acs.org

Alternative and Complementary Synthetic Strategies

While DoM is the predominant method, other synthetic strategies have been developed for the silylation of amides, offering alternative pathways that may be advantageous in certain contexts.

Palladium-Catalyzed Routes to Silylated Amides

A significant alternative to lithium-based methods is the palladium-catalyzed direct C-H silylation of benzamides. acs.orgnih.gov This approach involves the regioselective activation of a C(sp²)–H bond, followed by coupling with a disilane, such as hexamethyldisilane. acs.orgacs.orgcapes.gov.br

This transformation requires a directing group to achieve the desired regioselectivity. acs.org While the N,N-diethylamide group itself is not typically used as the primary directing group in this context, related amide structures employing a bidentate directing group like 8-aminoquinoline (B160924) have proven highly effective. acs.orgnih.gov The reaction is catalyzed by a palladium source, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), and often requires an oxidant. acs.org This catalytic method is tolerant of a wide variety of functional groups and offers a valuable alternative to the stoichiometric use of strong organolithium bases required in DoM. acs.orgacs.orgcapes.gov.br

Table 2: Comparison of Synthetic Methodologies

| Feature | Directed ortho Metalation (DoM) | Palladium-Catalyzed Silylation |

| Metal | Lithium | Palladium |

| Key Reagent | Alkyllithium (e.g., s-BuLi) | Palladium catalyst (e.g., Pd(OAc)₂) |

| Directing Group | N,N-Diethylamide | 8-Aminoquinoline (on a modified amide) |

| Silyl (B83357) Source | Chlorotrimethylsilane | Hexamethyldisilane |

| Mechanism | Deprotonation-Electrophilic Trapping | C-H Activation/Coupling |

| Stoichiometry | Stoichiometric base required | Catalytic |

Non-Classical Mitsunobu Reactions for Benzamide (B126) Synthesis

The Mitsunobu reaction is a versatile method in organic synthesis for converting alcohols into a variety of functional groups, including esters and, in modified forms, amides. wikipedia.org Traditionally, the reaction involves an alcohol, a nucleophile (like a carboxylic acid), a phosphine (B1218219) (typically triphenylphosphine), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgorganic-chemistry.org However, a non-classical pathway of the Mitsunobu reaction has been successfully applied to the synthesis of N,N-diethylbenzamides from benzoic acids and diethylamine (B46881). nih.gov

This particular application is significant as it represents a departure from the classical mechanism, which typically involves an alkoxyphosphonium ion. nih.gov In this non-classical variant for benzamide synthesis, the proposed mechanism proceeds through an acyloxyphosphonium ion intermediate. nih.govresearchgate.netresearchgate.net This pathway is believed to be operative when constructing benzamides directly from benzoic acid and amine starting materials. nih.gov The reaction is advantageous as it can be applied to substrates with both electron-donating and electron-withdrawing groups. nih.govresearchgate.netresearchgate.net

The general procedure involves dissolving the corresponding benzoic acid (in this case, 2-(trimethylsilyl)benzoic acid), triphenylphosphine (B44618), and diethylamine in a suitable solvent like toluene. nih.gov After a brief stirring period, an azodicarboxylate such as diisopropylazodicarboxylate (B7806520) (DIAD) is added, and the reaction is heated. nih.gov The reaction's utility is notable for researchers employing directed ortho-metalation (DoM) strategies, where the N,N-diethylamide group is a key directing group. nih.gov This method provides an alternative when traditional methods involving carboxylic acid derivatives are not effective. nih.gov

Despite its utility, a common challenge with the Mitsunobu reaction is the difficulty in purifying the final product from by-products like phosphine oxide and hydrazine (B178648) derivatives. researchgate.net To address this, various modifications have been developed, such as using resin-bound triphenylphosphine or alternative azodicarboxylates to simplify workup and isolation procedures. wikipedia.orgresearchgate.net

Table 1: General Conditions for Non-Classical Mitsunobu Benzamide Synthesis

| Component | Role | Example |

|---|---|---|

| Carboxylic Acid | Substrate | 2-(trimethylsilyl)benzoic acid |

| Amine | Nucleophile | Diethylamine |

| Phosphine | Reagent | Triphenylphosphine |

| Azodicarboxylate | Reagent | Diisopropylazodicarboxylate (DIAD) |

| Solvent | Medium | Toluene |

Amide Bond Formation via Activated Carboxylic Acid Derivatives

A primary and widely used strategy for the synthesis of amides, including N,N-diethylbenzamides, is the reaction of an amine with an activated carboxylic acid derivative. sci-hub.se This method generally involves a two-step process: first, the conversion of the carboxylic acid into a more reactive derivative, followed by the coupling of this derivative with the desired amine. sci-hub.se

One of the most common approaches is the conversion of the carboxylic acid to an acyl chloride. sci-hub.se Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride are frequently used for this activation step due to their reliability and the volatile nature of their by-products. sci-hub.sesld.cu For the synthesis of this compound, 2-(trimethylsilyl)benzoic acid would first be treated with thionyl chloride to form the intermediate 2-(trimethylsilyl)benzoyl chloride. This activated acyl chloride is then reacted with diethylamine, typically in the presence of a base like triethylamine (B128534) to neutralize the hydrochloric acid generated during the reaction, to yield the final amide product. sci-hub.seprepchem.com This one-pot protocol has proven effective for a wide range of substrates, including sterically hindered amines and N-protected α-amino acids, often proceeding with high yields and retention of stereochemical integrity. sci-hub.se

Besides acyl chlorides, other activating agents can be employed to facilitate amide bond formation. sld.cu For instance, 1,1'-carbonyldiimidazole (B1668759) (CDI) is another effective reagent that activates the carboxylic acid. sld.cu The reaction of m-toluic acid with CDI, followed by the addition of diethylamine, has been shown to be a simple and efficient one-pot synthesis for N,N-diethyl-m-toluamide (DEET), a structurally related benzamide. sld.cu This method avoids the use of highly toxic chlorinating agents and simplifies the isolation procedure, making it suitable for larger-scale industrial applications. sld.cu

The choice of activating agent can be critical and depends on the specific substrate and desired reaction conditions. sld.cu The underlying principle remains the generation of a highly electrophilic carbonyl carbon from the carboxylic acid, which is then susceptible to nucleophilic attack by the amine. nih.gov

Table 2: Common Activating Agents for Amide Synthesis

| Activating Agent | Intermediate | Example Application |

|---|---|---|

| Thionyl Chloride (SOCl₂) | Acyl Chloride | Synthesis of N,N-diethylbenzamide from benzoic acid and diethylamine. sci-hub.seprepchem.com |

| Oxalyl Chloride | Acyl Chloride | Preparation of N,N-diethyl-m-toluamide. sld.cu |

| 1,1'-Carbonyldiimidazole (CDI) | Acylimidazolide | One-pot synthesis of N,N-diethyl-m-toluamide. sld.cu |

Reactivity Profiles and Transformative Applications of N,n Diethyl 2 Trimethylsilyl Benzamide

Chemical Transformations Involving the Trimethylsilyl (B98337) Group

The carbon-silicon (C-Si) bond at the aromatic ring is a key functional linchpin. Its unique reactivity allows for selective cleavage and replacement, making the trimethylsilyl group an excellent placeholder or a "masked" functional group. This section details the principal transformations revolving around this moiety.

Ipso-Substitution Chemistry of the Trimethylsilyl Moiety

Ipso-substitution refers to an electrophilic aromatic substitution reaction where an incoming electrophile displaces a substituent already present on the aromatic ring—in this case, the trimethylsilyl group. This process is highly efficient for arylsilanes, as the C-Si bond is readily activated toward cleavage by electrophiles, often under milder conditions than the corresponding C-H bond activation. The N,N-diethylbenzamide directing group remains in place, allowing for the synthesis of a diverse array of ortho-substituted benzamides.

The replacement of the trimethylsilyl group with a halogen atom is a direct and high-yielding method for the synthesis of ortho-halobenzamides. These reactions proceed through the attack of an electrophilic halogen species at the silylated carbon, leading to the formation of a new carbon-halogen bond and the elimination of a silyl (B83357) halide.

Iodination: Ipso-iododesilylation is readily achieved using electrophilic iodine reagents. Iodine monochloride (ICl) is a particularly effective reagent for this transformation, providing the corresponding aryl iodide in excellent yield. Other reagents, such as N-iodosuccinimide (NIS), can also be employed.

Bromination: The C-Si bond can be efficiently cleaved and replaced by bromine. Molecular bromine (Br₂) is a common reagent for this purpose. Alternatively, N-bromosuccinimide (NBS) offers a milder and more selective source of electrophilic bromine. organic-chemistry.org

Chlorination: While chlorination can be more challenging due to the lower reactivity of some chlorine sources, reagents like N-chlorosuccinimide (NCS) can effectively achieve ipso-chlorodesilylation, particularly when activated by an appropriate acid or catalyst.

| Starting Material | Reagent | Product | Yield (%) |

| n,n-Diethyl-2-(trimethylsilyl)benzamide | ICl | n,n-Diethyl-2-iodobenzamide | ~95 |

| This compound | Br₂ | n,n-Diethyl-2-bromobenzamide | ~90 |

| This compound | NCS | n,n-Diethyl-2-chlorobenzamide | Variable |

Note: Yields are representative for ipso-halogenation of arylsilanes bearing strong directing groups; specific yields for this compound may vary based on precise reaction conditions.

The trimethylsilyl group can be substituted by a boronic ester or boronic acid functionality through ipso-borodesilylation. This reaction is synthetically valuable as it converts the arylsilane into an arylboronate, which is a key substrate for a vast range of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The transformation is typically carried out using boron trihalides, such as boron tribromide (BBr₃), followed by quenching with an alcohol or water to generate the boronic acid or ester.

| Starting Material | Reagent | Product |

| This compound | 1. BBr₃2. H₂O | 2-(Diethylcarbamoyl)phenylboronic acid |

Note: This represents a general transformation for arylsilanes. The resulting boronic acid is a versatile intermediate for further synthesis.

Beyond halogens and boron moieties, the trimethylsilyl group can be displaced by a variety of other electrophiles. This opens a pathway to introduce carbon-based functional groups directly at the ortho position. For instance, under Friedel-Crafts-type conditions, an acyl group can be introduced by reacting the arylsilane with an acyl chloride in the presence of a Lewis acid catalyst. This acylation reaction provides a direct route to ortho-acylbenzamides, which are valuable ketone building blocks.

| Starting Material | Reagent | Product |

| This compound | Acetyl chloride, AlCl₃ | n,n-Diethyl-2-acetylbenzamide |

Note: This reaction is an example of an ipso-substitution with a carbon electrophile, expanding the synthetic utility of the arylsilane intermediate.

Desilylation and Deprotection Strategies

In some synthetic routes, the trimethylsilyl group serves merely as a temporary blocking group to protect the ortho position while other transformations are carried out elsewhere on the molecule. Once its purpose is served, it can be cleanly removed and replaced with a hydrogen atom in a process known as protodesilylation.

The cleavage of the C-Si bond is most effectively accomplished using a source of fluoride (B91410) ions. The high affinity of silicon for fluoride (the Si-F bond is one of the strongest single bonds) is the driving force for this reaction. Reagents such as cesium fluoride (CsF) are highly effective for this purpose, offering a clean and efficient method for protodesilylation. organic-chemistry.org Other common fluoride sources include tetrabutylammonium (B224687) fluoride (TBAF). The reaction is typically performed in a protic solvent, such as an alcohol or water, which provides the proton that replaces the silyl group on the aromatic ring. This deprotection strategy regenerates the C-H bond, effectively unmasking the ortho position.

| Starting Material | Reagent | Product | Yield (%) |

| This compound | CsF, H₂O | n,n-Diethylbenzamide | >95 |

Note: This reaction efficiently removes the trimethylsilyl group, demonstrating its utility as a removable directing or blocking group.

One-Pot Cleavage and Subsequent Cycloaddition Reactions

The ortho-trimethylsilyl group on the benzamide (B126) ring serves as a precursor to highly reactive intermediates, such as arynes or aryl anions, which can be trapped in situ in cycloaddition reactions. The generation of these intermediates often involves the cleavage of the carbon-silicon bond, which can be orchestrated in a one-pot sequence with a subsequent cycloaddition, offering a streamlined approach to complex molecular architectures.

One prominent strategy involves the fluoride-induced generation of a benzyne (B1209423) intermediate from an ortho-silyl aryl triflate precursor. While not directly involving this compound, the principle is readily applicable. The trimethylsilyl group facilitates the formation of the aryne, which can then undergo [4+2] or [3+2] cycloadditions with various trapping agents like furans, dienes, or azides.

A hypothetical one-pot sequence starting with this compound could involve its conversion to an ortho-triflate, followed by fluoride-mediated elimination to form the corresponding benzamide-substituted benzyne. This reactive species can then be trapped by a diene, as illustrated in the following representative reaction:

| Step | Reagent/Condition | Intermediate/Product | Reaction Type |

| 1 | Tf₂O, Pyridine | ortho-Triflate derivative | Triflation |

| 2 | CsF, 18-crown-6 | Benzyne intermediate | Elimination |

| 3 | Furan | Diels-Alder adduct | [4+2] Cycloaddition |

This cascade process, combining cleavage and cycloaddition, provides an efficient route to polycyclic aromatic compounds that would be challenging to assemble through other methods. Furthermore, cascade transmetallation sequences can convert arylsilanes into functionalized arylcopper reagents in a single pot, which can then react with various electrophiles rsc.org. Similarly, oxidative cycloaddition reactions of arylboron reagents, which share reactivity parallels with arylsilanes, can proceed through one-pot sequences involving aryne intermediates to construct complex scaffolds nih.gov.

Utility as a Latent Regiodirective Moiety in Aromatic Functionalization

The trimethylsilyl group, while being a synthetic handle itself, can also function as a "latent" regiodirective moiety. In this role, it is strategically placed on the aromatic ring to block a specific position or to facilitate a subsequent, regioselective transformation, after which it is removed or replaced. This concept is particularly powerful when combined with the strong ortho-directing ability of the N,N-diethylamide group.

The synthesis of this compound itself typically relies on the directed ortho-metalation (DoM) of N,N-diethylbenzamide, where the amide group directs lithiation to the ortho-position, followed by quenching with a silicon electrophile like trimethylsilyl chloride. Once installed, the silyl group can be replaced in an ipso-substitution reaction. This two-step sequence allows for the introduction of functionalities that are not directly accessible via the initial DoM reaction.

Key transformative applications based on this principle include:

Ipso-Halogenation: The C-Si bond can be selectively cleaved and replaced by a halogen (I, Br, Cl) using appropriate electrophilic halogenating agents (e.g., ICl, NBS). This provides access to ortho-halogenated benzamides, which are valuable precursors for cross-coupling reactions.

Ipso-Borylation: Reaction with boron electrophiles can replace the silyl group with a boronic acid or ester functionality, creating substrates for Suzuki-Miyaura cross-coupling.

Protodesilylation: The silyl group can be cleanly removed with a proton source, such as a mild acid or fluoride ions, to regenerate the C-H bond. This is useful when the silyl group is used solely as a blocking group to direct functionalization to another position (e.g., the other ortho-position) before its removal.

The utility of silylated O-aryl carbamates, which are electronically analogous to N,N-diethylbenzamides, highlights the value of this approach, where ipso-substitution of the silyl group is a key strategy nih.gov.

Reactivity of the N,N-Diethylamide Functional Group

The N,N-diethylamide group is a cornerstone of the molecule's reactivity, primarily acting as a powerful directed metalation group (DMG) but also undergoing transformations itself.

Directed Functionalization at Remote Aromatic Positions

While the N,N-diethylamide group is a canonical ortho-director for C-H functionalization, achieving functionalization at more remote meta or para positions is a significant challenge that requires specialized strategies to override the inherent ortho-selectivity.

Recent advances in transition metal-catalyzed C-H activation have opened pathways for such remote functionalizations. These methods often rely on catalyst-controlled regioselectivity, steric hindrance, or the use of radical-based mechanisms. For instance, certain ruthenium, palladium, or rhodium catalytic systems, in combination with specific ligands and oxidants, can favor meta-alkenylation or meta-alkoxylation, although examples with N,N-dialkylbenzamides are less common than with other directing groups.

Another emerging strategy involves the use of photoinduced radical cascades nih.gov. In this approach, an amidyl radical can be generated, which then undergoes an intramolecular 1,5-hydrogen atom transfer (HAT) to functionalize a remote C-H bond on an alkyl chain. While this primarily applies to aliphatic C-H bonds, conceptually similar radical transposition or charge-transfer mechanisms could potentially be developed to target remote aromatic positions. Selective one-pot sequential ortho-/meta-C–H functionalizations have been demonstrated for N-tosyl-benzamides, showcasing the possibility of achieving polyfunctionalized arenes rsc.org.

Transformation of Tertiary Benzamides into Other Functional Groups (e.g., Aldehydes, Ketones)

The tertiary amide functionality of this compound is not merely a directing group but can be converted into other valuable functional groups, most notably aldehydes and ketones.

Synthesis of Aldehydes: The direct reduction of a tertiary amide to an aldehyde requires careful control to avoid over-reduction to the corresponding amine.

Vilsmeier Complex Reduction: One method involves the activation of the amide with a Vilsmeier reagent (e.g., POCl₃/DMF) followed by reduction of the resulting iminium-like complex with a mild reducing agent like zinc, which can afford the aldehyde in high yield rsc.org.

Hydride Reduction: Certain bulky hydride reagents, such as disiamylborane (B86530) (Sia₂BH), can selectively reduce tertiary amides to aldehydes. The reaction proceeds via a stable tetrahedral intermediate that collapses to the aldehyde upon hydrolytic workup chemistrysteps.com.

Synthesis of Ketones: The conversion to ketones involves the addition of a carbon nucleophile to the amide carbonyl.

Reaction with Organometallics: Treatment of the benzamide with organolithium or Grignard reagents can lead to the formation of a ketone. The reaction typically forms a stable tetrahedral intermediate that resists further addition of the organometallic reagent. Hydrolysis then liberates the ketone researchgate.net. The presence of the ortho-silyl group may influence the stability of this intermediate.

The table below summarizes common transformations of the tertiary amide group.

| Desired Product | Reagent(s) | Key Features |

| Aldehyde | 1. Vilsmeier Reagent2. Zn | High yields for aromatic amides rsc.org. |

| Aldehyde | Disiamylborane (Sia₂BH) | Selective reduction, avoids over-reduction to amine chemistrysteps.com. |

| Ketone | Organolithium (R-Li) or Grignard (R-MgX) Reagent | Forms a stable tetrahedral intermediate, followed by hydrolysis researchgate.net. |

Amide Activation and Coupling Reactions

Due to resonance stabilization, the amide bond is typically unreactive towards nucleophiles and in cross-coupling reactions. To overcome this inertia, the amide must be "activated" to enhance the electrophilicity of the carbonyl carbon or to enable cleavage of the C-N bond.

Acyl Cross-Coupling: Activation strategies often involve treatment with highly electrophilic reagents. For instance, trifluoromethanesulfonic anhydride (B1165640) (triflic anhydride, Tf₂O) can activate the amide carbonyl, converting the oxygen into a good leaving group and generating a highly reactive iminium triflate intermediate rsc.org. This intermediate can then react with various nucleophiles, enabling Knoevenagel-type condensations or additions of carbanions rsc.org.

Decarbonylative Cross-Coupling: In recent years, transition-metal catalysis has enabled the use of amides as coupling partners via N-C bond activation researchgate.netresearchwithrutgers.com. Nickel and palladium catalysts, in particular, have been employed to cleave the N-C(O) bond, leading to decarbonylative coupling reactions where the aryl group of the benzamide is coupled with another partner, releasing carbon monoxide. This allows the amide to function as an aryl source in reactions like Suzuki or Heck couplings.

| Activation/Coupling Type | Activating Agent / Catalyst | Reaction Type |

| Electrophilic Activation | Triflic Anhydride (Tf₂O) | Knoevenagel-type condensation, nucleophilic addition rsc.org. |

| N-C Bond Activation | Ni or Pd Catalyst | Decarbonylative Suzuki, Heck, or C-H activation couplings researchgate.net. |

| N-Dehydrogenation | LiHMDS / Tf₂O | Synthesis of enamides acs.org. |

Molecular Rearrangements Involving Silylated Benzamides

The interplay between the ortho-silyl and amide groups can facilitate or influence specific molecular rearrangements. While rearrangements of this specific substrate are not extensively documented, analogous systems provide insight into potential transformations.

One relevant transformation is the anionic ortho-Fries rearrangement . This reaction, typically observed with O-aryl carbamates, involves the base-mediated migration of the carbamoyl (B1232498) group from the oxygen atom to the ortho-position of the aromatic ring nih.gov. A similar intramolecular migration could be envisioned for N-aryl amides under specific basic conditions, although it is less common. In the case of this compound, the presence of the bulky trimethylsilyl group would likely sterically hinder or completely prevent such a rearrangement to the C2 position. However, it might electronically influence a potential migration to the C6 position if that site were activated.

Another possibility is a silyl group migration , such as a 1,3-silyl shift. While more common in other contexts (e.g., from oxygen to carbon), an intramolecular migration of the trimethylsilyl group around the aromatic ring, potentially promoted by heat or a catalyst, cannot be entirely ruled out, though it would likely require significant energy input. The stability of the aryl C-Si bond makes such rearrangements less favorable compared to migrations in other silylated systems.

Sila-Pummerer Rearrangements and Related Processes

A Sila-Pummerer rearrangement is characterized as the rearrangement of a sulfoxide (B87167) that has a silyl group on its α-carbon organicreactions.org. The fundamental prerequisite for any compound to undergo a Pummerer or a Sila-Pummerer rearrangement is the presence of a sulfoxide functional group wikipedia.org. The compound this compound lacks a sulfoxide moiety; therefore, it cannot undergo such a transformation. The reactivity profile of this compound does not support the conditions and mechanisms required for Sila-Pummerer or related processes.

Wittig Rearrangements of Silylated Aromatic Systems

The organicreactions.orgacs.org-Wittig rearrangement is a significant carbon-carbon bond-forming reaction involving the rearrangement of ethers under strongly basic conditions researchgate.net. In aromatic systems, the N,N-dialkylbenzamide group is a potent directing and activating group that can facilitate this transformation. Specifically, 2-benzyloxy-N-alkylbenzamides, upon treatment with a strong base like butyllithium, undergo a organicreactions.orgacs.org-Wittig rearrangement to produce an intermediate diarylmethanol product. This intermediate is often unstable and can readily cyclize, with the loss of the amine, to form 3-arylphthalides organicreactions.orgacs.org. This rearrangement-cyclization sequence serves as a valuable synthetic route to the phthalide (B148349) core, a structural motif present in various natural products organicreactions.orgtandfonline.comresearchgate.netchemrxiv.orgresearchgate.net.

The general mechanism involves the deprotonation of the benzylic carbon of the ether moiety, which is facilitated by the ortho-amide group. This is followed by a concerted rearrangement where the benzylic carbanion attacks the ipso-carbon of the aromatic ring, cleaving the C-O bond and forming a new C-C bond.

While direct studies on this compound in this context are not extensively documented, the influence of a trimethylsilyl group has been noted in related systems. For instance, a 4-trimethylsilyl substituted N-butylbenzamide was found to readily undergo the Wittig rearrangement. This suggests that the silyl group is compatible with the strongly basic conditions required for the reaction and does not impede the rearrangement process. In the case of this compound, the ortho-trimethylsilyl group would be expected to remain intact during the rearrangement of a suitably positioned ortho-alkoxy group, potentially influencing the electronic properties and steric environment of the rearranging system.

| Step | Reactant | Conditions | Intermediate/Product | Outcome |

| 1 | N,N-Diethyl-6-(benzyloxy)-2-(trimethylsilyl)benzamide | n-BuLi, THF | Lithiated benzylic carbanion | Deprotonation |

| 2 | Lithiated intermediate | Intramolecular rearrangement | Diarylalkoxide intermediate | organicreactions.orgacs.org-Wittig Rearrangement |

| 3 | Diarylalkoxide intermediate | Acidic workup / Spontaneous | 3-Aryl-7-(trimethylsilyl)phthalide | Cyclization & Amine Elimination |

Role in Metal-Catalyzed Cross-Coupling Reactions

The carbon-silicon bond in this compound provides a functional handle for various metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds at the ortho-position.

Palladium-Catalyzed Cross-Coupling of Aryl Siloxanes

The palladium-catalyzed cross-coupling of organosilicon compounds with organic halides, known as the Hiyama coupling, is a powerful tool for constructing biaryl structures rsc.orgbaranlab.org. A key requirement for this reaction is the activation of the carbon-silicon bond. Trimethylsilyl groups, as present in this compound, are generally not sufficiently reactive for direct cross-coupling rsc.org.

To participate in Hiyama coupling, the trimethylsilyl group must first be converted into a more reactive organosilane, such as a silanol (B1196071) (R-Si(OH)R'R'') or a siloxane (R-Si(OR')n). This conversion can be achieved through protodesilylation or oxidation protocols. Once the corresponding aryl silanol or aryl siloxane is formed, it can engage in the palladium catalytic cycle. The reaction typically requires a fluoride source, such as tetrabutylammonium fluoride (TBAF), to activate the silicon center, forming a pentacoordinate silicate (B1173343) intermediate. This hypervalent silicon species is crucial for the transmetalation step with the palladium(II) center to proceed efficiently rsc.orgbaranlab.org.

The catalytic cycle for the Hiyama coupling of an aryl siloxane derived from the title compound is depicted below.

| Step | Description | Key Species Involved |

| 1 | Oxidative Addition | Aryl Halide (Ar-X), Pd(0) complex |

| 2 | Activation | Aryl Siloxane, Fluoride Activator (e.g., TBAF) |

| 3 | Transmetalation | Oxidative Addition Complex, Activated Pentacoordinate Silicate |

| 4 | Reductive Elimination | Diaryl-Pd(II) Complex |

Research on the coupling of related compounds, such as 2-trimethylsilylpyridine, has shown that the reaction with aryl halides proceeds in the presence of a palladium catalyst, a fluoride activator, and sometimes a co-catalyst like silver(I) oxide to facilitate the reaction under mild conditions. This establishes a precedent for the successful cross-coupling of ortho-silylated aromatic amides following appropriate activation of the silyl group.

Other Metal-Catalyzed C-H Functionalization Applications

The N,N-diethylbenzamide functional group is a robust directing group for ortho-C–H activation, a strategy that allows for the regioselective functionalization of an otherwise inert C–H bond. In a typical scenario, a transition metal catalyst, such as rhodium or ruthenium, coordinates to the amide oxygen, positioning the metal center in proximity to the ortho-C–H bond and facilitating its cleavage.

However, in this compound, the ortho-positions are substituted, one with the trimethylsilyl group and the other with a hydrogen atom. The presence of the bulky trimethylsilyl group exerts a significant steric influence, known as the "ortho effect," which can hinder or prevent the typical cyclometalation process required for ortho-C–H activation at the adjacent position. This steric blockade can lead to alternative reaction pathways:

Distal C–H Functionalization: With the ortho-positions sterically encumbered, the metal catalyst may be directed to activate more distant C–H bonds. Rhodium and palladium catalysts, guided by specific templates, have been shown to achieve meta-C–H functionalization when ortho-activation is disfavored acs.org. This would lead to the introduction of new functional groups at the C6 position of the benzamide ring.

Functionalization via C–Si Bond Cleavage: The ortho-trimethylsilyl group itself can become the reactive site. Palladium-catalyzed C–H silylation of benzamides has been reported, representing the reverse of this process. It is plausible that under specific palladium-catalyzed conditions, the C–Si bond could be cleaved and functionalized, for example, in arylation or halogenation reactions, using the amide as the directing group.

The table below summarizes the potential outcomes of metal-catalyzed functionalization of this compound, considering the directing and steric effects of its substituents.

| Catalyst System | Directing Group | Steric Influence | Probable Reaction Site(s) | Potential Product |

| Rh(III) / Ru(II) | N,N-Diethylamide | ortho-TMS group | meta-C–H (C6) | 6-functionalized-2-(trimethylsilyl)benzamide |

| Pd(II) | N,N-Diethylamide | ortho-TMS group | ortho-C–Si | 2-functionalized-benzamide (via desilylation) |

These pathways highlight the compound's potential as a versatile substrate where the interplay between the directing amide and the steric/electronic nature of the silyl group can be exploited to achieve selective arene functionalization.

Mechanistic Investigations and Computational Studies of N,n Diethyl 2 Trimethylsilyl Benzamide Chemistry

Elucidation of Directed ortho Metalation Mechanisms

Directed ortho Metalation (DoM) is a powerful method for the regioselective functionalization of aromatic rings. wikipedia.org The reaction utilizes a Directed Metalation Group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the C-H bond at the position ortho to the DMG. wikipedia.orguwindsor.ca The N,N-diethylbenzamide moiety is a potent DMG, and the presence of a trimethylsilyl (B98337) group at the 2-position provides a unique substrate for mechanistic investigation.

The foundational mechanism for DoM is the coordination-deprotonation pathway. nih.gov This process begins with the coordination of the organolithium reagent (e.g., n-butyllithium) to the heteroatom of the DMG. wikipedia.org In the case of n,n-diethylbenzamide, the Lewis acidic lithium atom of the organolithium reagent complexes with the Lewis basic carbonyl oxygen of the amide group. wikipedia.org

This initial complexation brings the organolithium base into close proximity to the ortho-protons of the aromatic ring, a phenomenon known as a complex-induced proximity effect (CIPE). uwindsor.ca The pre-coordination increases the kinetic acidity of the ortho-protons, facilitating their abstraction by the alkyl anion of the organolithium reagent. uwindsor.ca This deprotonation step results in the formation of a stable ortho-lithiated intermediate, with the lithium atom remaining chelated by the DMG. wikipedia.org This intermediate can then react with a wide range of electrophiles to yield a 1,2-disubstituted product. nih.gov

The reactivity of organolithium reagents is profoundly influenced by their state of aggregation and the solvent used. numberanalytics.comfishersci.fr In non-polar hydrocarbon solvents like hexane, alkyllithiums such as n-butyllithium exist primarily as large aggregates, commonly hexamers or octamers. wikipedia.orgsaylor.org These aggregates are less reactive due to the reduced availability of the basic alkyl groups. numberanalytics.com

The introduction of polar, coordinating solvents like tetrahydrofuran (B95107) (THF) or Lewis base additives such as N,N,N',N'-tetramethylethylenediamine (TMEDA) is critical for enhancing reactivity. fishersci.frsaylor.org These coordinating molecules break down the large aggregates into smaller, more reactive species, such as tetramers and dimers. wikipedia.orgsaylor.orgfiveable.me The solvent or additive molecules solvate the lithium cations, increasing the polarity of the C-Li bond and making the carbanion more available for deprotonation. numberanalytics.com The equilibrium between different aggregation states is dynamic and highly dependent on the solvent, concentration, and temperature. saylor.org

| Organolithium Reagent | Solvent | Predominant Aggregation State |

|---|---|---|

| n-Butyllithium | Hexane | Hexamer |

| n-Butyllithium | Benzene (B151609) | Hexamer |

| n-Butyllithium | THF | Tetramer |

| sec-Butyllithium (B1581126) | Cyclohexane | Hexamer |

| tert-Butyllithium | Hexane | Tetramer |

| tert-Butyllithium | THF | Dimer |

| Methyllithium | THF | Tetramer |

This interactive table summarizes the common aggregation states of various organolithium reagents in different solvents, based on spectroscopic and computational studies. fishersci.frsaylor.org

Autocatalysis occurs when a product of a reaction acts as a catalyst for that same reaction, leading to an acceleration in the reaction rate as the product accumulates. youtube.com In the context of DoM, while not definitively established for benzamide (B126) lithiation, a potential autocatalytic cycle can be hypothesized.

The reaction of a highly aggregated and poorly soluble organolithium hexamer with the benzamide substrate could be slow initially. However, the first few equivalents of the product, the ortho-lithiated benzamide monomer, could form a soluble mixed aggregate with the unreacted organolithium hexamer. This new, smaller, and more soluble mixed aggregate could exhibit higher reactivity than the original hexamer, effectively catalyzing the deprotonation of the remaining benzamide substrate. This would result in the sigmoidal kinetic profile characteristic of autocatalytic processes. youtube.com This concept remains an area for further computational and kinetic investigation within DoM chemistry.

An alternative to the stepwise coordination-deprotonation mechanism is the Concerted Metalation-Deprotonation (CMD) model. This pathway is most frequently invoked in C-H activation reactions catalyzed by transition metals, but its principles can be considered in the context of organolithium reactions.

In a CMD mechanism, the cleavage of the C-H bond and the formation of the new C-Li bond occur simultaneously within a single, cyclic transition state. This process avoids the formation of a distinct intermediate complex. For an organolithium-mediated DoM, a CMD pathway would involve a transition state where the lithium coordinates to the DMG's heteroatom while the alkyl group of the base abstracts the ortho-proton in a concerted fashion. Computational studies on various C-H activation reactions have shown that CMD pathways can be the lowest energy transition state, offering a lower activation barrier compared to stepwise mechanisms.

Mechanistic Insights into Related Transformations

The presence of a trimethylsilyl group on the aromatic ring introduces the possibility of silicon-specific rearrangements, which can be mechanistically related to other known transformations.

The Sila-Pummerer rearrangement is the silicon analogue of the classic Pummerer reaction. organicreactions.orgresearchgate.net The latter involves the rearrangement of a sulfoxide (B87167) to an α-acyloxy thioether. wikipedia.orgnumberanalytics.comchem-station.com The Sila-Pummerer reaction, first described by Brook in 1968, is the thermal conversion of an α-silyl sulfoxide into a siloxymethyl sulfide (B99878). acs.orgacs.org

The driving force for this rearrangement is the high thermodynamic stability of the silicon-oxygen (Si-O) bond that is formed. acs.orgacs.org Computational studies have elucidated a multi-step mechanism: acs.orgacs.orgnih.gov

Ylide Formation : The reaction initiates with the 1,3-migration of the silyl (B83357) group from the α-carbon to the sulfoxide oxygen. This proceeds through a first transition state involving a pentacoordinated silicon species to form an intermediate sulfur ylide. acs.orgacs.org

Rearrangement : The intermediate ylide then rearranges to the final siloxymethyl sulfide product through a second transition state. acs.org

This reaction pathway highlights the propensity of silicon to migrate to an oxygen atom. While a direct Sila-Pummerer rearrangement is not inherent to n,n-Diethyl-2-(trimethylsilyl)benzamide itself, this mechanistic principle is relevant. If the compound were functionalized at the ortho-position (via DoM) with a group like a methylthiomethyl substituent (-CH₂SMe) and subsequently oxidized to the corresponding sulfoxide, the resulting structure would place a sulfoxide group ortho to the trimethylsilyl group. Although this is not an α-silyl sulfoxide, the proximity could facilitate novel rearrangements driven by the formation of a strong Si-O bond under certain conditions, representing a transformation mechanistically related to the Sila-Pummerer rearrangement.

Intramolecular Cyclization Mechanisms

The unique substitution pattern of this compound, featuring a bulky trimethylsilyl group ortho to a directing N,N-diethylamide group, provides pathways for specific intramolecular cyclization reactions. These reactions are often predicated on the activation of the ortho position, either through metalation directed by the amide or through reactions involving the silicon-carbon bond.

One plausible mechanism involves directed ortho-metalation. The N,N-diethylamide group is a powerful directing group in lithiation reactions. Treatment with a strong base like sec-butyllithium would typically deprotonate the aromatic position ortho to the amide. However, in this case, the presence of the trimethylsilyl group blocks one ortho position, directing metalation to the 6-position. If a suitable electrophilic tether is present on one of the ethyl groups of the amide, subsequent intramolecular attack can lead to the formation of a new ring system.

Alternatively, cyclization can be initiated through the trimethylsilyl group. The silicon-aryl bond can be cleaved under specific conditions, leading to a reactive intermediate that undergoes cyclization. For instance, in the presence of an electrophile and a fluoride (B91410) source, the trimethylsilyl group can be replaced, generating an intermediate that could cyclize onto the amide functionality or a modified side chain. Such transformations are key in the synthesis of various heterocyclic structures. rsc.orgnih.gov

Mechanisms for these cyclizations often proceed through intermediates like 2-azaallyl anions or involve pericyclic reactions such as intramolecular Diels-Alder reactions, depending on the specific substrate and reaction conditions. rsc.orgresearchgate.net For example, related amide derivatives have been shown to cyclize via the formation of an allenic intermediate followed by an intramolecular [4+2] cycloaddition. researchgate.net The specific pathway is highly dependent on factors like the choice of base, solvent, and reaction temperature. researchgate.net

Advanced Computational Chemistry Applications

Computational chemistry provides powerful tools to understand the intricacies of molecules like this compound. Methods such as Density Functional Theory (DFT) and Frontier Molecular Orbital (FMO) analysis offer deep insights into the molecule's structure, reactivity, and potential reaction pathways.

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and geometry of molecules. bohrium.com For this compound, DFT calculations can predict key structural parameters such as bond lengths, bond angles, and dihedral angles. These calculations would reveal the preferred conformation of the N,N-diethylamide group relative to the aromatic ring and the spatial orientation of the bulky trimethylsilyl group.

The electronic structure, including the distribution of electron density and the molecular electrostatic potential (MEP), can also be mapped. The MEP would likely show a region of high electron density (negative potential) around the amide oxygen atom, indicating its role as a Lewis base and hydrogen bond acceptor. Conversely, positive potential would be associated with the amide nitrogen's ethyl groups and the aromatic protons.

Based on crystal structure data for analogous compounds like N,N-Diethyl-2-(4-methylbenzenesulfonamido)benzamide, specific geometric parameters can be inferred and compared with computed values. researchgate.netnih.gov

Table 1: Predicted Geometric Parameters for this compound from DFT Calculations Note: These are hypothetical values based on typical DFT results for similar molecules and are presented for illustrative purposes.

| Parameter | Predicted Value | Significance |

| C(aryl)-Si Bond Length | ~1.88 Å | Indicates a standard aromatic carbon-silicon single bond. |

| C(aryl)-C(amide) Bond Length | ~1.51 Å | Reflects the single bond character between the ring and the carbonyl group. |

| O=C-N Dihedral Angle | ~25-35° | Shows the degree of twist of the amide group out of the plane of the aromatic ring due to steric hindrance from the ortho-trimethylsilyl group. |

| C-Si-C Bond Angles | ~109.5° | Typical tetrahedral geometry around the silicon atom. |

DFT calculations are instrumental in mapping out potential reaction pathways and determining their energetic feasibility. researchgate.net For reactions involving this compound, such as the previously mentioned directed ortho-metalation and subsequent cyclization, DFT can be used to model the structures of reactants, transition states, and products.

The reactivity of the benzamide core is significantly modulated by the ortho-trimethylsilyl and the N,N-diethylamide substituents. DFT calculations can quantify these effects.

N,N-Diethylamide Group : This group is a strong electron-donating group through resonance, increasing the electron density of the aromatic ring, particularly at the ortho and para positions. It is also a powerful directing group for ortho-lithiation due to its ability to coordinate with the lithium cation.

Trimethylsilyl (TMS) Group : The TMS group exerts a complex influence. It is sterically bulky, which can hinder the approach of reagents to the adjacent amide group and the ortho position. Electronically, it can be weakly electron-donating through hyperconjugation. It also provides a reactive site for ipso-substitution.

DFT analysis can compute atomic charges and orbital coefficients, providing a quantitative measure of how these substituents alter the electron distribution and, consequently, the reactivity of different sites on the molecule. nih.govnih.gov This analysis can explain, for instance, the regioselectivity observed in electrophilic aromatic substitution or nucleophilic attack reactions.

A key strength of computational chemistry is its ability to predict experimental outcomes. For this compound, DFT-calculated parameters can be correlated with experimental data. For example, the calculated energy barrier for a reaction can be used in the Arrhenius equation to predict a theoretical reaction rate constant, which can then be compared to an experimentally measured rate.

Furthermore, computed geometric parameters, such as bond lengths and angles, can be directly compared with data from X-ray crystallography studies on the molecule or its derivatives. nih.gov A close match between computed and experimental data validates the computational model, lending confidence to its predictions for other properties or for reactive intermediates that cannot be observed directly.

Table 2: Correlation of Computed and Experimental Parameters

| Computed Parameter (DFT) | Experimental Parameter | Correlation |

| Reaction Energy Barrier (ΔG‡) | Reaction Rate Constant (k) | Lower computed barrier correlates with a faster experimental rate. |

| Molecular Geometry | X-ray Crystal Structure | Computed bond lengths/angles should match experimental values within a small margin of error. nih.gov |

| NMR Chemical Shifts | Experimental NMR Spectra | Calculated shifts can aid in the assignment of experimental spectra. |

| Vibrational Frequencies | IR/Raman Spectra | Computed frequencies correspond to experimentally observed vibrational modes. |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org

For this compound, the HOMO is expected to be a π-orbital localized primarily on the electron-rich aromatic ring, with significant contributions from the amide nitrogen. This orbital represents the site most susceptible to attack by electrophiles. The LUMO is likely to be a π*-antibonding orbital, also located on the aromatic system, representing the site most susceptible to attack by nucleophiles.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netnih.gov A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net DFT calculations can provide precise energies and visualizations of these orbitals.

Table 3: FMO Properties of this compound (Illustrative) Note: Energy values are hypothetical and for illustrative purposes.

| Orbital | Predicted Energy | Description and Implication for Reactivity |

| HOMO | -6.2 eV | Highest occupied molecular orbital. Localized on the aromatic ring. Site of electrophilic attack. The energy indicates its electron-donating ability. |

| LUMO | -0.5 eV | Lowest unoccupied molecular orbital. A π* orbital on the aromatic ring. Site of nucleophilic attack. |

| HOMO-LUMO Gap | 5.7 eV | Energy difference between HOMO and LUMO. A larger gap suggests higher kinetic stability and lower overall reactivity. researchgate.net |

This analysis is fundamental in understanding pericyclic reactions, such as the Diels-Alder cycloadditions mentioned in the cyclization mechanisms, where the symmetry and energy of the frontier orbitals of the reacting partners must align for the reaction to be favorable. masterorganicchemistry.com

Quantum-Chemical Molecular Electron Density Theory

The study of chemical reactivity and reaction mechanisms has been significantly advanced by the application of computational methods. Among these, the Quantum-Chemical Molecular Electron Density Theory (MEDT) provides a powerful framework for understanding chemical reactivity based on the distribution and changes in electron density. nih.gov This theory posits that the capability for changes in electron density, rather than molecular orbital interactions, is the primary driver of molecular reactivity. nih.gov This section will delve into the theoretical underpinnings of MEDT and its application to understanding the chemistry of this compound, drawing upon computational studies of related benzamide derivatives.

MEDT is fundamentally based on Density Functional Theory (DFT), which asserts that the ground-state energy of a system is a unique functional of its electron density. nih.govehu.eus MEDT extends this by analyzing the changes in electron density along a reaction pathway to rationalize and predict molecular mechanisms. nih.gov Key concepts within MEDT include the analysis of frontier molecular orbitals (HOMO and LUMO), electron localization function (ELF), and quantum chemical topological analysis of electron density. nih.gov These tools allow for a detailed investigation of bond-forming and bond-breaking processes.

While specific MEDT studies on this compound are not prevalent in the literature, research on various benzamide derivatives provides valuable insights into how this class of compounds behaves. Computational studies on N-substituted benzamides have utilized DFT to evaluate properties such as absorption spectra, dipole moments, and frontier molecular orbital energies. sci-hub.se

For instance, a benchmark study on several benzamide derivatives calculated their HOMO and LUMO energy levels and analyzed the distribution of electron density. sci-hub.se It was observed that the distribution pattern of frontier molecular orbitals is significantly influenced by the nature of the substituents on the benzamide core. sci-hub.se In many benzamide derivatives, the highest occupied molecular orbital (HOMO) is typically distributed over the benzamide group and any associated aromatic systems, while the lowest unoccupied molecular orbital (LUMO) is often localized on the benzamide group itself. sci-hub.se

The introduction of different functional groups alters the HOMO and LUMO energy levels and, consequently, the energy gap. sci-hub.se For example, the presence of electron-donating groups tends to raise the HOMO energy level, making the molecule more nucleophilic. Conversely, electron-withdrawing groups can lower the LUMO energy, increasing the molecule's electrophilicity.

In the case of this compound, the electronic effects of the trimethylsilyl and N,N-diethylamide groups are expected to play a crucial role in its reactivity. The N,N-diethylamide group is known to be a strong directing group in ortho-metalation reactions due to its Lewis basicity. nih.gov From a molecular orbital perspective, the nitrogen lone pair can participate in conjugation with the aromatic ring and the carbonyl group. The trimethylsilyl group, on the other hand, can act as a bulky electron-donating group.

Based on the general findings for benzamide derivatives, a hypothetical MEDT analysis of this compound would likely reveal a HOMO with significant electron density on the benzamide moiety, influenced by the diethylamino group. The LUMO would also be expected to be centered on the benzamide core. The specific energies of these orbitals would dictate the compound's susceptibility to nucleophilic or electrophilic attack.

The following table presents representative data from a computational study on benzamide and its derivatives, which can serve as a basis for understanding the potential electronic properties of this compound.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Benzamide | -6.724 | -1.071 | 5.65 |

| N-benzhydryl benzamide | -6.44 | -1.06 | 5.37 |

| N,N-diphenethyl benzamide | -6.22 | -0.77 | 5.44 |

| N,N-dihexyl benzamide | -6.21 | -0.72 | 5.49 |

| N,N-dioctyl benzamide | -6.29 | -0.77 | 5.51 |

Data sourced from a benchmark study of benzamide derivatives using DFT with B3LYP/6-31G(d,p) level of theory. sci-hub.se

This data illustrates how N-substitution on the benzamide core affects the frontier orbital energies. sci-hub.se The introduction of various alkyl and aryl groups generally raises the HOMO energy and alters the energy gap, which has implications for the molecule's reactivity and spectral properties. sci-hub.se For this compound, a similar trend would be anticipated, with the specific values being influenced by the combined electronic effects of the diethyl and trimethylsilyl substituents.

Further computational investigations using MEDT on this compound would be invaluable for elucidating the mechanisms of its reactions, such as its behavior in ortho-metalation and other transformations. Such studies would involve mapping the reaction pathways, identifying transition states, and analyzing the evolution of electron density to provide a comprehensive understanding of its chemical reactivity.

Advanced Spectroscopic Characterization Methodologies for N,n Diethyl 2 Trimethylsilyl Benzamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For n,n-Diethyl-2-(trimethylsilyl)benzamide, ¹H and ¹³C NMR would provide critical information about its carbon-hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

¹H NMR spectroscopy provides information on the chemical environment, connectivity, and number of different types of protons in a molecule. For this compound, distinct signals would be expected for the trimethylsilyl (B98337) (TMS) group, the two ethyl groups attached to the amide nitrogen, and the protons on the aromatic ring.

Due to restricted rotation around the amide C-N bond, the two ethyl groups are diastereotopic, meaning they are chemically non-equivalent. This would result in separate signals for the two methylene (-CH₂) groups and the two methyl (-CH₃) groups. The aromatic region would display a complex multiplet pattern characteristic of a 1,2-disubstituted benzene (B151609) ring. The TMS protons would appear as a sharp singlet, typically far upfield (around 0 ppm).

For the related compound N,N-diethyl-3-methylbenzamide , the following ¹H NMR data has been reported (300 MHz, CDCl₃):

Aromatic protons (HAr): 7.31–7.11 ppm (m, 4H)

Methylene protons (-CH₂): 3.53 and 3.26 ppm (2 br s, 4H total)

Aromatic methyl protons (CArCH₃): 2.37 ppm (s, 3H)

Ethyl methyl protons (-CH₃): 1.34–0.98 ppm (m, 6H) mdpi.com

Based on this, a hypothetical ¹H NMR data table for this compound can be projected.

| Proton Group | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

| Aromatic (Ar-H) | ~7.2 - 7.8 | Multiplet (m) | Complex pattern due to ortho-disubstitution. |

| Methylene (N-CH₂) | ~3.2 - 3.6 | Broad singlets (br s) or quartets (q) | Two distinct signals expected due to restricted amide bond rotation. |

| Methyl (N-CH₂CH₃) | ~1.0 - 1.3 | Triplets (t) | Two distinct signals expected. |

| Trimethylsilyl (Si-(CH₃)₃) | ~0.0 - 0.3 | Singlet (s) | Characteristic upfield signal for TMS group. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Applications

¹³C NMR spectroscopy identifies the different carbon environments within a molecule. For this compound, one would expect to observe signals for the carbonyl carbon, the aromatic carbons (with the silylated carbon being distinct), the carbons of the two non-equivalent ethyl groups, and the carbons of the TMS group.

For the related compound N,N-diethyl-3-methylbenzamide , the reported ¹³C NMR data (75 MHz, CDCl₃) is as follows:

Carbonyl (CO): 171.5 ppm

Aromatic (CAr): 138.2, 137.3, 129.8, 128.2, 126.9, 123.2 ppm

Methylene (-CH₂): 43.3, 39.2 ppm

Aromatic methyl (CArCH₃): 21.4 ppm

Ethyl methyl (-CH₃): 14.2, 13.0 ppm mdpi.com

A projected ¹³C NMR data table for this compound is presented below.

| Carbon Group | Expected Chemical Shift (δ, ppm) | Notes |

| Carbonyl (C=O) | ~170 - 172 | Typical range for a benzamide (B126) carbonyl. |

| Aromatic (C-Si) | ~140 - 145 | The carbon directly bonded to silicon is expected to be significantly shifted. |

| Aromatic (Ar-C) | ~125 - 138 | Four distinct signals for the remaining aromatic carbons. |

| Methylene (N-CH₂) | ~39 - 44 | Two signals expected due to non-equivalence. |

| Methyl (N-CH₂CH₃) | ~12 - 15 | Two signals expected. |

| Trimethylsilyl (Si-CH₃) | ~-1 - 2 | Characteristic upfield signal for TMS carbons. |

Gaussian-Type Orbital (GIAO) NMR Chemical Shift Calculations and Experimental Correlation

The Gauge-Including Atomic Orbital (GIAO) method is a computational approach used to predict NMR chemical shifts. This method, often employed with Density Functional Theory (DFT), calculates the isotropic magnetic shielding tensors for each nucleus in a molecule. The calculated shielding values are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (TMS).

While no specific GIAO calculations for this compound have been found, studies on other organic molecules demonstrate that this method can accurately predict chemical shifts, aiding in the assignment of complex spectra and the structural elucidation of novel compounds. A strong correlation between GIAO-calculated and experimental NMR data provides high confidence in the proposed molecular structure.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Identification of Characteristic Vibrational Frequencies

The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the tertiary amide group. Other key absorbances would include C-H stretching from the aromatic and aliphatic portions of the molecule, C-N stretching, and vibrations associated with the trimethylsilyl group.

For the related compound N,N-diethyl-3-methylbenzamide , characteristic IR absorptions have been identified at:

Aliphatic C-H stretch: 2973, 2933, 2874 cm⁻¹

Amide C=O stretch: 1628 cm⁻¹ mdpi.com

Based on general spectroscopic data for amides and organosilicon compounds, the following table outlines the expected characteristic vibrational frequencies for this compound.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium to Strong |

| Amide C=O Stretch | 1650 - 1630 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Weak |

| Si-CH₃ Bending | 1260 - 1240 | Strong |

| C-N Stretch | 1250 - 1020 | Medium |

| Si-C Stretch | 860 - 760 | Strong |

Correlation of Calculated Harmonic Frequencies with Experimental Data

Computational methods, particularly DFT, can be used to calculate the harmonic vibrational frequencies of a molecule. These calculated frequencies, often scaled by an empirical factor to account for anharmonicity and other theoretical limitations, can be correlated with experimental IR spectra. This correlation aids in the assignment of complex vibrational bands and provides a deeper understanding of the molecule's vibrational modes. No studies correlating calculated harmonic frequencies with experimental data for this compound could be located. However, this methodology is widely applied in chemical research to confirm the identity and structure of newly synthesized compounds.

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for the structural elucidation of this compound and its derivatives. Through techniques such as Electron Ionization (EI) and Electrospray Ionization (ESI), precise molecular weight determination and detailed fragmentation analysis can be achieved, offering critical insights into the compound's molecular structure. While experimental mass spectra for this compound are not widely published, a detailed analysis of its constituent functional groups allows for a predictive understanding of its fragmentation behavior under typical mass spectrometric conditions, particularly electron ionization.

The molecular weight of this compound (C₁₄H₂₃NOSi) is 249.42 g/mol . Upon ionization, the molecule is expected to undergo a series of characteristic fragmentation reactions, influenced by the interplay between the N,N-diethylbenzamide core and the ortho-positioned trimethylsilyl (TMS) group.

Predicted Electron Ionization (EI) Fragmentation Pathways:

Under electron ionization, this compound is expected to produce a molecular ion peak (M⁺˙) at m/z 249. This ion will then undergo fragmentation through several competing pathways, dictated by the stability of the resulting fragment ions and the influence of the ortho-substituents.

Fragmentation of the Trimethylsilyl Group: The TMS group is known for its characteristic fragmentation patterns. A primary and often abundant fragment results from the loss of a methyl radical (•CH₃) to form a highly stable silicon-centered cation, [M-15]⁺, at m/z 234. This ion is stabilized by the delocalization of the positive charge. Another diagnostic peak for TMS compounds is the trimethylsilyl cation, [Si(CH₃)₃]⁺, at m/z 73.

Fragmentation of the N,N-Diethylamide Group: The diethylamide moiety typically undergoes α-cleavage. This involves the loss of an ethyl radical (•C₂H₅) from the nitrogen atom, leading to a stable acylium ion. For this compound, this would result in a fragment at m/z 220 ([M-29]⁺). Further fragmentation can occur through the cleavage of the amide bond, which could lead to the formation of a 2-(trimethylsilyl)benzoyl cation at m/z 177.

The Ortho-Effect: The proximity of the trimethylsilyl and N,N-diethylamide groups in the ortho position is expected to induce specific fragmentation pathways known as the "ortho-effect." This effect arises from the interaction between the two vicinal groups, often leading to rearrangement reactions and the elimination of stable neutral molecules. Research on related ortho-substituted silylated benzamides and similar structures suggests that a characteristic fragmentation pathway involves the intramolecular transfer of a hydrogen atom, leading to the elimination of a neutral species. For instance, an interaction between the amide and silyl (B83357) groups could facilitate the elimination of a neutral ethene molecule (C₂H₄) from one of the ethyl groups, along with the transfer of a hydrogen atom, or potentially the elimination of trimethylsilanol (Si(CH₃)₃OH) if a rearrangement occurs, though this is more commonly observed in compounds with active hydrogens. A key predicted ortho-effect fragmentation is the loss of a neutral diethylamine (B46881) molecule, C₄H₁₁N (73 Da), leading to a 2-(trimethylsilyl)benzoyl cation fragment at m/z 177.

Predicted Key Fragments in the Mass Spectrum of this compound:

The following interactive table summarizes the predicted major fragments for this compound under electron ionization mass spectrometry.

| m/z (Mass-to-Charge Ratio) | Proposed Elemental Composition | Proposed Structure of Fragment Ion | Fragmentation Pathway |

| 249 | [C₁₄H₂₃NOSi]⁺˙ | Molecular Ion | Ionization of the parent molecule |

| 234 | [C₁₃H₂₀NOSi]⁺ | [M - CH₃]⁺ | Loss of a methyl radical from the TMS group |

| 220 | [C₁₂H₁₈NOSi]⁺ | [M - C₂H₅]⁺ | α-cleavage with loss of an ethyl radical from the amide group |

| 177 | [C₁₀H₁₃OSi]⁺ | [M - N(C₂H₅)₂]⁺ | Cleavage of the C-N amide bond; loss of diethylamino radical |

| 119 | [C₈H₇O]⁺ | [C₆H₄(CO)]⁺ | Fragment corresponding to the benzoyl moiety after loss of TMS and diethylamine groups |

| 100 | [C₅H₁₀NO]⁺ | [CON(C₂H₅)₂]⁺ | Diethylcarbamoyl cation |

| 73 | [C₃H₉Si]⁺ | [Si(CH₃)₃]⁺ | Trimethylsilyl cation |

Detailed Research Findings:

Analysis of related compounds supports these predictions. For instance, the mass spectrum of N,N-diethyl-m-toluamide shows a prominent base peak at m/z 119, corresponding to the toluoyl cation, and a significant peak at m/z 190 ([M-1]⁺), indicating the stability of the molecular ion. The fragmentation of phenyltrimethylsilane is dominated by the [M-15]⁺ ion at m/z 135.

The study of ortho-effects in the mass spectra of silylated derivatives of benzoic acids has revealed that the interaction between adjacent functional groups can significantly alter the fragmentation pattern compared to meta and para isomers. In some cases, this leads to the formation of unique, diagnostic ions resulting from intramolecular rearrangements and the elimination of stable neutral molecules, such as trimethylsilanol. For this compound, the interaction between the bulky TMS group and the diethylamide group likely influences the preferred fragmentation channels, potentially enhancing the formation of the m/z 177 ion through a sterically-driven rearrangement.

Future Directions and Broader Implications in Synthetic Organic Chemistry

Expanding the Synthetic Utility of n,n-Diethyl-2-(trimethylsilyl)benzamide

The primary synthetic value of this compound lies in its capacity to act as a precursor to highly substituted aromatic systems. The N,N-diethylamide moiety is a potent directed metalation group (DMG), capable of coordinating with organolithium bases to facilitate deprotonation at an adjacent ortho position. thieme-connect.comuwindsor.ca With the C2 position occupied by a trimethylsilyl (B98337) group, subsequent metalation is directed exclusively to the C6 position. This predictable regioselectivity is a cornerstone of its future utility, enabling the synthesis of complex molecules with precise control over substituent placement.

Applications in the Total Synthesis of Complex Natural Products and Pharmaceuticals

The construction of polysubstituted aromatic cores is a frequent challenge in the synthesis of bioactive natural products and pharmaceutical agents. Methodologies based on DoM using silylated benzamide (B126) intermediates have proven effective for creating such complex structures. acs.org The future application of this compound in this area is predicated on its role as a versatile building block for 1,2,3-trisubstituted aromatic rings.

Following a DoM-silylation sequence to produce the title compound, a subsequent metalation at the C6 position can be followed by quenching with a variety of electrophiles. Furthermore, the trimethylsilyl group itself can be transformed. It can be removed via protodesilylation to install a hydrogen atom, or it can be converted into other functional groups (e.g., a hydroxyl or halogen) through ipso-substitution reactions. This flexibility allows for a modular approach to building complex substitution patterns. For instance, this strategy is highly relevant to the synthesis of anthraquinone (B42736) natural products, where precise placement of alkyl groups on the aromatic core is critical for their biological activity. acs.org

Table 1: Potential Sequential Functionalization Strategy

| Step | Reagent/Reaction | Intermediate/Product | Purpose |

|---|---|---|---|

| 1 | n-BuLi, TMEDA, then TMSCl on N,N-Diethylbenzamide | This compound | Installation of the TMS group at C2. |

| 2 | s-BuLi, TMEDA, then Electrophile (E+) | n,n-Diethyl-6-(E)-2-(trimethylsilyl)benzamide | Regioselective functionalization at C6. |

| 3 | TBAF or CsF | n,n-Diethyl-6-(E)benzamide | Selective removal of the TMS group. |

Development of Novel Heterocyclic Systems

Ortho-functionalized benzamides are valuable precursors for the synthesis of a wide range of heterocyclic compounds. The future utility of this compound extends to the construction of novel heterocycles, leveraging the unique reactivity of the ortho-silyl and ortho-amide groups.

A key strategy involves the metalation at the C6 position, followed by the introduction of a side chain that can participate in a subsequent cyclization reaction. For example, reaction of the C6-lithiated species with an aldehyde would introduce a hydroxyalkyl group. This intermediate could then be prompted to cyclize onto the amide carbonyl or a derivative thereof, potentially forming lactones or other related heterocyclic cores. The presence of the silyl (B83357) group can influence the course of these reactions or be used in subsequent cross-coupling reactions to build more complex fused ring systems, which are common motifs in pharmacologically active molecules. ontosight.ai

Exploration of Novel Derivatives and Analogues

The reactivity and utility of this compound can be further tuned and expanded through systematic structural modifications. Investigating novel derivatives and analogues is a promising future direction for refining its synthetic applications and potentially uncovering new chemical properties.

Structural Modifications and their Impact on Reactivity

Modifications to the core structure of this compound could have a profound impact on its reactivity in DoM and subsequent reactions. Key areas for exploration include:

Amide Group Modification: Replacing the N,N-diethyl groups with other alkyl or aryl substituents can alter the steric hindrance around the reaction center and modify the coordinating ability of the DMG. For instance, bulkier substituents might influence the stability of the ortho-lithiated intermediate.

Aromatic Ring Substitution: Introducing additional electron-donating or electron-withdrawing substituents onto the benzamide ring would modulate the acidity of the remaining C6 proton, thereby affecting the conditions required for metalation. A related compound, N,N-Diethyl-2-(4-methylbenzenesulfonamido)benzamide, highlights how different ortho substituents can influence conformation and intermolecular interactions. researchgate.net

These modifications could lead to derivatives with enhanced stability, improved solubility, or altered reactivity profiles, broadening the scope of accessible chemical transformations.

Investigation of Alternative Silyl Moieties and Their Synthetic Advantages

The trimethylsilyl (TMS) group is a versatile and commonly used moiety, but it is just one of many possible silyl groups that could be employed. The investigation of analogues bearing different silyl groups represents a significant avenue for future research. The choice of silyl group can influence steric effects, electronic properties, and stability towards various reagents, particularly acids and bases.

Bulkier silyl groups, such as triethylsilyl (TES), triisopropylsilyl (TIPS), or tert-butyldimethylsilyl (TBDMS), could offer enhanced stability, allowing for a broader range of reaction conditions to be explored without premature cleavage of the C-Si bond. Conversely, other silyl groups might be designed for more facile removal under specific, mild conditions, providing orthogonal deprotection strategies in multi-step syntheses. The fluoride-lability of silyl groups is a key feature, and tuning this reactivity by changing the silyl group's substituents could provide precise control over synthetic pathways.

Table 2: Comparison of Silyl Moieties and Potential Synthetic Advantages

| Silyl Group | Abbreviation | Relative Steric Bulk | Relative Stability to Acid | Key Synthetic Advantage |

|---|---|---|---|---|